Ethyl 2-methylpyrimidine-5-carboxylate
Overview
Description
Ethyl 2-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidine carboxylates. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, and a carboxylate group attached to the ring. The ethyl group is attached to the carboxylate function, and a methyl group is substituted at the second position of the pyrimidine ring .
Synthesis Analysis
The synthesis of ethyl 2-methylpyrimidine-5-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, starting from diethyl 2-(ethox
Scientific Research Applications
Specific Scientific Field
This research falls under the field of Pharmaceutical Research , specifically in the development of potential neuroprotective and anti-neuroinflammatory agents .
Summary of the Application
The compound is used in the synthesis of novel triazole-pyrimidine hybrids. These hybrids have shown promising results in neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Synthesis of Novel Compounds
Specific Scientific Field
This research falls under the field of Chemical Synthesis , specifically in the development of novel compounds .
Summary of the Application
The compound “Ethyl 2-methylpyrimidine-5-carboxylate” is used in the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate .
Methods of Application or Experimental Procedures
In a round bottom flask, piperazine (90 mmol) was added to a solution of 6 (a-b) (18 mmol) and potassium carbonate (K2CO3) (60 mmol) in CHCl3 (60 ml) at room temperature .
Results or Outcomes
The result of this procedure is the synthesis of a novel compound, ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate .
Synthesis of Novel Compounds
Specific Scientific Field
This research falls under the field of Chemical Synthesis , specifically in the development of novel compounds .
Summary of the Application
The compound “Ethyl 2-methylpyrimidine-5-carboxylate” is used in the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate .
Methods of Application or Experimental Procedures
In a round bottom flask, piperazine (90 mmol) was added to a solution of 6 (a-b) (18 mmol) and potassium carbonate (K2CO3) (60 mmol) in CHCl3 (60 ml) at room temperature .
Results or Outcomes
The result of this procedure is the synthesis of a novel compound, ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate .
Safety And Hazards
The safety information available indicates that Ethyl 2-methylpyrimidine-5-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
ethyl 2-methylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCUHRIIVIPBID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562450 | |
Record name | Ethyl 2-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylpyrimidine-5-carboxylate | |
CAS RN |
2134-38-5 | |
Record name | Ethyl 2-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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